Methyl 2-amino-4-ethylbenzoate Methyl 2-amino-4-ethylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14400928
InChI: InChI=1S/C10H13NO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3,11H2,1-2H3
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

Methyl 2-amino-4-ethylbenzoate

CAS No.:

Cat. No.: VC14400928

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-ethylbenzoate -

Specification

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name methyl 2-amino-4-ethylbenzoate
Standard InChI InChI=1S/C10H13NO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3,11H2,1-2H3
Standard InChI Key QTXREZLNABTYQK-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)C(=O)OC)N

Introduction

Molecular Structure and Nomenclature

Methyl 2-amino-4-ethylbenzoate (IUPAC name: methyl 2-amino-4-ethylbenzoate) has the molecular formula C10_{10}H13_{13}NO2_{2} and a molecular weight of 179.22 g/mol. Its structure consists of a benzene ring substituted with an amino (-NH2_2) group at position 2, an ethyl (-CH2_2CH3_3) group at position 4, and a methyl ester (-COOCH3_3) at position 1 (Figure 1) .

Key Structural Features:

  • Aromatic ring: Provides stability and planar geometry.

  • Amino group: Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Ethyl group: Introduces steric bulk and influences lipophilicity.

  • Methyl ester: Modifies reactivity and serves as a protecting group for carboxylic acids.

Physicochemical Properties

Data for methyl 2-amino-4-ethylbenzoate’s positional isomer, methyl 4-amino-2-ethylbenzoate (CAS# 1211589-24-0), are extensively documented and provide a proxy for understanding the target compound’s behavior . While substituent positions affect properties like melting point and solubility, core characteristics remain comparable.

Table 1: Physicochemical Properties of Methyl 4-Amino-2-Ethylbenzoate

PropertyValue
Molecular Weight179.22 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point325.3 ± 30.0 °C (760 mmHg)
Flash Point175.8 ± 22.1 °C
LogP (Partition Coefficient)2.40
Vapor Pressure0.0 ± 0.7 mmHg (25°C)
Refractive Index1.551

Stability and Storage:
The compound is light-sensitive and requires storage in inert atmospheres at 2–8°C . Its amino group makes it susceptible to oxidation, necessitating airtight containers with desiccants.

Synthetic Methodologies

Catalytic Hydrogenation of Nitro and Cyano Groups

A patent (CN106565509A) describes a method for synthesizing structurally related benzoate derivatives via hydrogenation . While the patent focuses on 2-amino-4-methylaminomethyl benzoate hydrochloride, its principles apply to methyl 2-amino-4-ethylbenzoate:

Procedure:

  • Reduction: 2-Nitro-4-cyano benzoate esters are reduced using hydrogen gas (0.5–3.5 MPa) in dilute hydrochloric acid with a 5% Pd/C catalyst at 10–60°C.

  • Workup: The reaction mixture is filtered to recover the catalyst, and the mother liquor is concentrated under vacuum (20–40 mmHg) at 50–70°C to yield the product .

Optimized Conditions:

  • Catalyst-to-substrate ratio: 0.01–0.07:1

  • Solvent: 0.5–5% HCl (15–18:1 solvent-to-substrate ratio)

  • Yield: >93% with HPLC purity >98% .

Challenges in Synthesis

  • Selectivity: Competing reduction of cyano and nitro groups requires precise control of pressure and temperature.

  • Catalyst Recycling: Pd/C catalysts lose activity after multiple cycles unless supplemented with fresh catalyst (0.005–0.05:1 ratio) .

Applications and Derivatives

Pharmaceutical Intermediates

Methyl benzoate derivatives are precursors to bioactive molecules. For example, methyl 4-[2-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate (PubChem CID 135471769) demonstrates antitumor activity, highlighting the role of benzoate esters in drug design .

Agrochemicals

Ethyl and amino substituents enhance lipid solubility, making such compounds effective pesticide carriers.

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